molecular formula C10H12BrN B1319400 3-bromo-N-cyclopropyl-2-methylaniline CAS No. 245765-58-6

3-bromo-N-cyclopropyl-2-methylaniline

Cat. No. B1319400
M. Wt: 226.11 g/mol
InChI Key: QYHKJMQBGVFZGH-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-2-methylaniline is an organic compound with the CAS Number: 245765-58-6 . It is an important organic intermediate used to synthesize substituted aniline products .


Molecular Structure Analysis

The molecular weight of 3-Bromo-N-cyclopropyl-2-methylaniline is 226.12 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

N-dealkylation and Cyclopropyl Group Analysis

3-bromo-N-cyclopropyl-2-methylaniline has been a compound of interest in understanding the behavior of cyclopropylamines during N-dealkylation, a process where the cyclopropyl group is removed from the nitrogen atom. Studies have investigated the fate of the cyclopropyl group during this process, especially when catalyzed by enzymes like horseradish peroxidase. Research revealed that the cyclopropyl group undergoes fragmentation, leading to the formation of several products including beta-hydroxypropionic acid and N-methylquinolinium. The findings shed light on the possible paths of cyclopropylamine-containing compounds in biological systems and their potential utility in studying enzymatic reactions like those catalyzed by cytochrome P450 enzymes (Shaffer, Morton, & Hanzlik, 2001).

Role in Synthesis of Novel Compounds

The compound has also been involved in the synthesis of novel molecules. For instance, it served as a precursor in the Suzuki cross-coupling reaction, leading to the creation of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These analogs, bearing various functional groups, have been explored for their non-linear optical properties and reactivity. Such research contributes to the development of materials with potential applications in fields like photonics and electronics (Rizwan et al., 2021).

Cyclopropyl Ring Dynamics in SET Probes

3-bromo-N-cyclopropyl-2-methylaniline and its derivatives have been used as probes to study single electron transfer (SET) reactions. Research into the rate of cyclopropyl ring opening in such SET probes has provided insights into the underlying mechanisms, particularly the resonance and stereoelectronic effects that influence these reactions. This knowledge is crucial for understanding and predicting the behavior of cyclopropylamines in various chemical and biological contexts (Grimm et al., 2020).

Cyclopropylamines as Mechanistic Probes

The compound and its derivatives have been used to study the nitrosation of N,N-dialkyl aromatic amines. This research has implications for understanding the mechanisms of nitrosamine formation, a topic of significant interest due to the carcinogenic nature of some nitrosamines. The studies revealed specific cleavage patterns and product formations that support certain mechanistic pathways, advancing our understanding of amine chemistry and its implications in fields like pharmacology and toxicology (Loeppky & Elomari, 2000).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3-bromo-N-cyclopropyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKJMQBGVFZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270783
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopropyl-2-methylaniline

CAS RN

245765-58-6
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245765-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Časar - Synthesis, 2020 - thieme-connect.com
… cross-coupling reaction of 2,6-dibromotoluene (224) and cyclopropylamine (17) in the presence of t-BuONa in toluene at 80 C, which produced 3-bromo-N-cyclopropyl-2-methylaniline (…
Number of citations: 43 www.thieme-connect.com

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